
Pyridine, 1-acetyl-6-butyl-1,2,3,6-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 1-acetyl-6-butyl-1,2,3,6-tetrahydro- is a heterocyclic organic compound that belongs to the class of tetrahydropyridines. This compound is characterized by a pyridine ring that is partially saturated, with an acetyl group at the first position and a butyl group at the sixth position. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 1-acetyl-6-butyl-1,2,3,6-tetrahydro- can be achieved through several synthetic routes. One common method involves the reaction of 1-chloro-2,4-dinitrobenzene with substituted pyridines under reflux conditions in acetone . Another approach includes the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures
Industrial Production Methods
Industrial production of Pyridine, 1-acetyl-6-butyl-1,2,3,6-tetrahydro- typically involves large-scale chemical reactions using readily available starting materials. The process may include the use of catalytic systems and optimized reaction conditions to ensure high yields and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 1-acetyl-6-butyl-1,2,3,6-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into fully saturated piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like THF or acetone, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce piperidine derivatives. Substitution reactions can result in a variety of functionalized pyridine compounds.
Scientific Research Applications
Pyridine, 1-acetyl-6-butyl-1,2,3,6-tetrahydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its use in drug discovery and design, particularly in the development of new pharmaceuticals.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Pyridine, 1-acetyl-6-butyl-1,2,3,6-tetrahydro- involves its interaction with specific molecular targets and pathways. The acetyl and butyl groups on the pyridine ring can influence its binding affinity and selectivity towards various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydropyridine: Another partially saturated pyridine derivative with different substitution patterns.
1,2,3,6-Tetrahydropyridine: A structural isomer with similar properties but different reactivity.
Piperidine: A fully saturated derivative with distinct chemical behavior.
Uniqueness
Pyridine, 1-acetyl-6-butyl-1,2,3,6-tetrahydro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
61340-78-1 |
|---|---|
Molecular Formula |
C11H19NO |
Molecular Weight |
181.27 g/mol |
IUPAC Name |
1-(6-butyl-3,6-dihydro-2H-pyridin-1-yl)ethanone |
InChI |
InChI=1S/C11H19NO/c1-3-4-7-11-8-5-6-9-12(11)10(2)13/h5,8,11H,3-4,6-7,9H2,1-2H3 |
InChI Key |
IGEXJVLXTXVHOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C=CCCN1C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14593461.png)
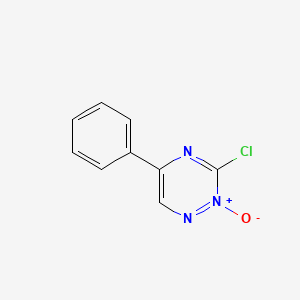
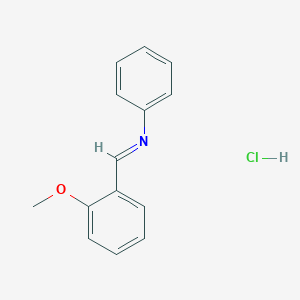
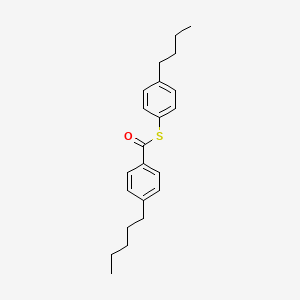
![7-Methyl-2,4-diphenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B14593486.png)
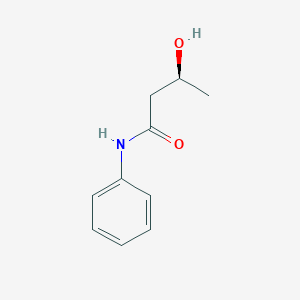
![Ethyl 2-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B14593493.png)
![[(7-Methoxy-1-nitro-7-oxoheptan-2-YL)sulfanyl]acetic acid](/img/structure/B14593499.png)

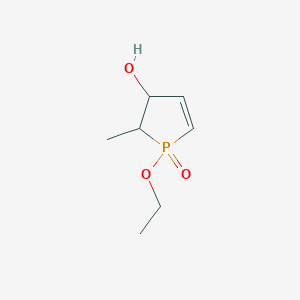
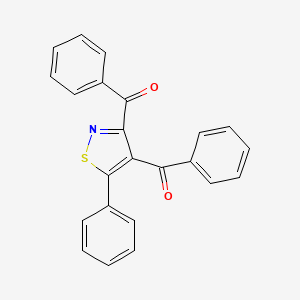
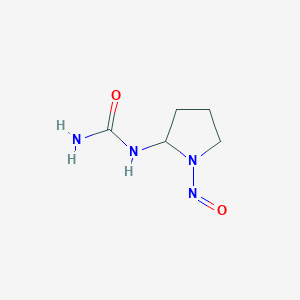
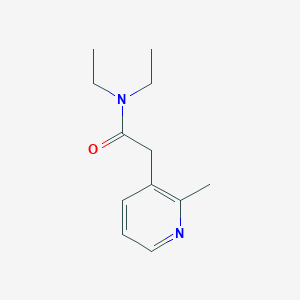
![3,3'-[(3-Methylpentane-1,5-diyl)bis(oxy)]dipropanoic acid](/img/structure/B14593546.png)
